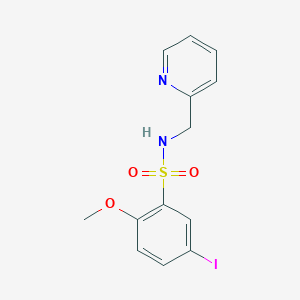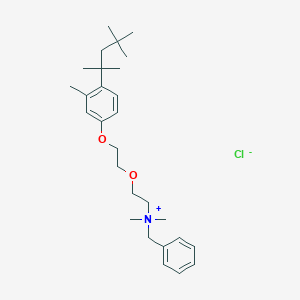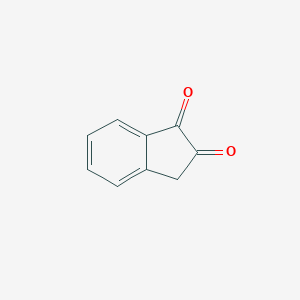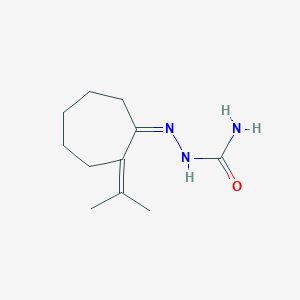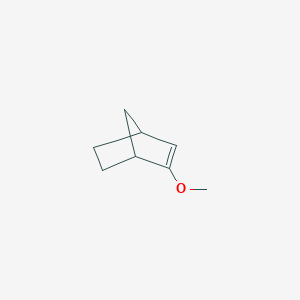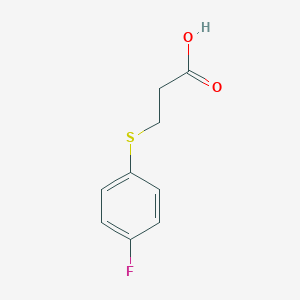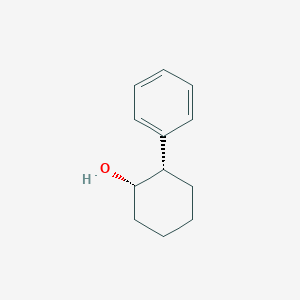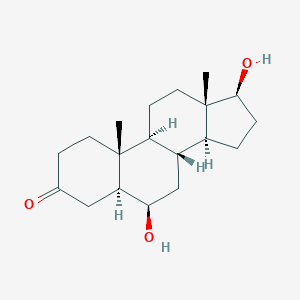
5alpha-Androstan-3-one, 6beta,17beta-dihydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5alpha-Androstan-3-one, 6beta,17beta-dihydroxy-, also known as 5a-androstane-3,6,17-trione, is a steroid hormone that is involved in a variety of physiological processes. This compound has gained attention in the scientific community due to its potential applications in research and medicine. In
Wissenschaftliche Forschungsanwendungen
5alpha-Androstan-3-one, 6beta,17beta-dihydroxy-e-3,6,17-trione has been used in various scientific research applications. It has been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of certain cancer cells. Additionally, it has been investigated for its potential use in the treatment of autoimmune diseases and inflammatory conditions.
Wirkmechanismus
The mechanism of action of 5alpha-Androstan-3-one, 6beta,17beta-dihydroxy-e-3,6,17-trione is not fully understood. However, it is believed to work by inhibiting the activity of the enzyme aromatase. Aromatase is responsible for converting testosterone to estrogen, and by inhibiting this enzyme, 5alpha-Androstan-3-one, 6beta,17beta-dihydroxy-e-3,6,17-trione may help to reduce estrogen levels in the body.
Biochemische Und Physiologische Effekte
5alpha-Androstan-3-one, 6beta,17beta-dihydroxy-e-3,6,17-trione has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce estrogen levels in the body, which may have implications for the treatment of certain conditions such as breast cancer. Additionally, it has been shown to increase testosterone levels, which may have implications for the treatment of conditions such as hypogonadism.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5alpha-Androstan-3-one, 6beta,17beta-dihydroxy-e-3,6,17-trione in lab experiments is that it is relatively easy to synthesize. Additionally, it has been shown to have a variety of potential applications in research and medicine. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to interpret results from experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 5alpha-Androstan-3-one, 6beta,17beta-dihydroxy-e-3,6,17-trione. One area of interest is its potential use in the treatment of breast cancer. Additionally, it may be investigated for its potential use in the treatment of other hormone-related conditions such as hypogonadism and endometriosis. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Synthesemethoden
5alpha-Androstan-3-one, 6beta,17beta-dihydroxy-e-3,6,17-trione can be synthesized from dehydroepiandrosterone (DHEA) through a series of chemical reactions. DHEA is first oxidized to androstenedione, which is then treated with a strong acid to form 5a-androstene-3,17-dione. This compound is then oxidized to 5alpha-Androstan-3-one, 6beta,17beta-dihydroxy-e-3,6,17-trione.
Eigenschaften
CAS-Nummer |
18529-66-3 |
|---|---|
Produktname |
5alpha-Androstan-3-one, 6beta,17beta-dihydroxy- |
Molekularformel |
C19H30O3 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
(5S,6R,8R,9S,10R,13S,14S,17S)-6,17-dihydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H30O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h12-17,21-22H,3-10H2,1-2H3/t12-,13-,14-,15+,16+,17-,18+,19-/m0/s1 |
InChI-Schlüssel |
LLECFUMUXOJJBT-BKSMAAMTSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C[C@H]([C@@H]4[C@@]3(CCC(=O)C4)C)O |
SMILES |
CC12CCC3C(C1CCC2O)CC(C4C3(CCC(=O)C4)C)O |
Kanonische SMILES |
CC12CCC3C(C1CCC2O)CC(C4C3(CCC(=O)C4)C)O |
Synonyme |
6β,17β-Dihydroxy-5α-androstan-3-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



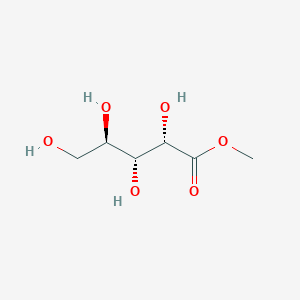
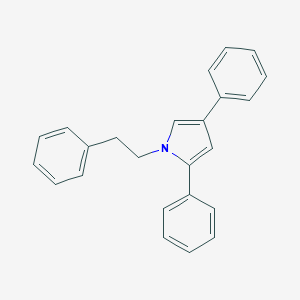
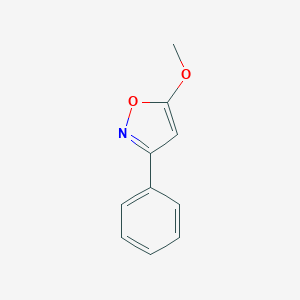
![(Z,Z)-Dibutylbis[(3-propoxycarbonylacryloyl)oxy]stannane](/img/structure/B102503.png)
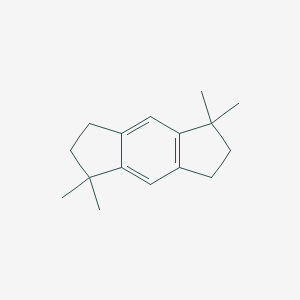
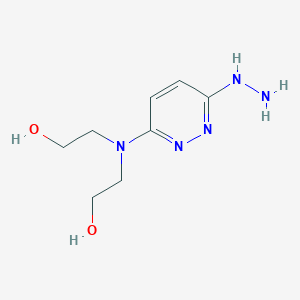
![[(6S,8R,9S,10R,13S,14S,16R,17R)-17-Acetyl-6,10,13,16-tetramethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B102511.png)
